molecular formula C16H27NO2 B099705 1H-Pyrrole-2,5-dione, 1-dodecyl- CAS No. 17616-03-4

1H-Pyrrole-2,5-dione, 1-dodecyl-

Cat. No. B099705
CAS RN: 17616-03-4
M. Wt: 265.39 g/mol
InChI Key: SJLLJZNSZJHXQN-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione derivatives are a class of organic compounds that have been studied for various applications, including their use as corrosion inhibitors and precursors for other chemical substances. These derivatives are characterized by a pyrrole ring with two ketone groups at the 2 and 5 positions, and they can be substituted with various alkyl or aryl groups to modify their properties and reactivity.

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives can be achieved through different methods. For instance, the derivatives such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) have been synthesized for the study of their corrosion inhibition properties . Another approach involves the formal isomerization of isoxazole-5-carbaldehydes mediated by Mo(CO)6 in wet MeCN to produce 5-aryl- and 4,5-disubstituted 1H-pyrrole-2,3-diones, which are useful precursors for substituted 1H-pyrrolo[2,3-b]quinoxalines . Additionally, a four-component synthesis method using basic ionic liquids as catalysts has been described for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives .

Molecular Structure Analysis

The molecular structure of 1H-pyrrole-2,5-dione derivatives is crucial for their chemical reactivity and physical properties. The crystal structure of a related compound, 2-methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione, has been determined by X-ray diffraction, revealing strain in the planar fused ring system and unusual substituent effects . The structure of 5-aryl-4-acyl-3-hydroxy-1-carboxymethyl-3-pyrrolin-2-ones, which are related to the 1H-pyrrole-2,5-dione derivatives, has been established using IR and 1H NMR spectroscopy .

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione derivatives are reactive compounds that can undergo various chemical reactions. They can react with nucleophilic reagents due to the highly reactive carbonyl group, allowing the formation of various condensed systems . The reactivity of these derivatives has been exploited in the synthesis of biologically active substances, such as anti-inflammatory and antimicrobial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. For example, the adsorption of MPPD and PPD on steel surfaces obeys Langmuir's adsorption isotherm, indicating that the adsorption mechanism is mainly controlled by a chemisorption process . Quantum chemical calculations using Density Functional Theory (DFT) have been performed to determine the relationship between molecular structures and their inhibition efficiencies . The presence of substituents on the pyrrole ring can significantly affect the electronic properties and, consequently, the physical properties of these compounds .

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been studied for their potential as organic inhibitors of carbon steel corrosion in acidic media. These compounds show promise in protecting metal surfaces from corrosion, and their efficiency increases with concentration. Investigations have revealed that these inhibitors work through a chemisorption process on the steel surface, as supported by thermodynamic data and XPS analysis. Quantum chemical calculations further elucidate the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2015).

Material Properties and Applications

  • Polymer Synthesis and Properties : Polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units have been synthesized, resulting in deeply colored polymers. These materials are soluble in common organic solvents and have been considered for various applications due to their physical properties (Welterlich et al., 2012).
  • Semiconducting Materials : Compounds with D-A-D architecture containing diketopyrrolopyrrole (DPP) and dipyrrolopyrazinedione (PzDP) have been designed and investigated for their semiconducting properties. These materials are essential in the development of organic field-effect transistors (OFETs) and other electronic devices (Sasikumar et al., 2016).

Photonic and Electronic Applications

  • Luminescent Properties : Polymers containing 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units demonstrate strong fluorescence and are soluble in common organic solvents. Their luminescent properties make them suitable for use in optoelectronic devices (Zhang et al., 2008).
  • Chemiresistive Sensors : Diketopyrrolopyrrole (DPP) polymers have been explored for their potential in chemiresistive sensors. A particular focus has been on enhancing the stability and operational lifespan of these sensors, making them suitable for detecting various substances (Ngai et al., 2021).

Future Directions

The future directions of “1H-Pyrrole-2,5-dione, 1-dodecyl-” research could involve exploring its potential pharmacological properties, including its anti-inflammatory and antimicrobial activities . Further studies could also focus on developing more efficient synthesis methods for this compound and its derivatives.

properties

IUPAC Name

1-dodecylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15(18)12-13-16(17)19/h12-13H,2-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLLJZNSZJHXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066223
Record name 1H-Pyrrole-2,5-dione, 1-dodecyl-
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Molecular Weight

265.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2,5-dione, 1-dodecyl-

CAS RN

17616-03-4
Record name N-Dodecylmaleimide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2,5-dione, 1-dodecyl-
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Record name 1H-Pyrrole-2,5-dione, 1-dodecyl-
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Record name 1H-Pyrrole-2,5-dione, 1-dodecyl-
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Synthesis routes and methods I

Procedure details

A glass flask having an inner volume of 3 liters was fitted with a theremometer, a stirrer and a water separater. This reactor was charged with 240 g of a xylene solution containing 120 g of maleic anhydride. Then, a solution of 220 g of dodecylamine in 1880 g of xylene was added thereto gradually and piecemeal at 40° C. over a period of 120 minutes. After the addition was completed, the resultant mixture and 65.4 g of ortho-phosphoric acid (purity 89% by weight), 0.672 g of p-methoxyphenol, and 0.05 g of zinc acetate added thereto were heated at 150° C. for four hours to effect reaction. Thereafter, the resultant reaction mixture was cooled to 30° C., washed with 400 ml of water, and separated into a water layer and a xylene layer. The xylene layer was filtered to effect removal of insolubles. The xylene layer now free from insolubles was distilled to expel xylene. Consequently there was obtained 260 g of slightly impure N-dodecyl maleimide. It was found to have purity of 91.2% by weight, indicating the yield thereof to be 75.3 mol % based on dodecylamine.
Quantity
120 g
Type
reactant
Reaction Step One
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220 g
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reactant
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1880 g
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[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
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65.4 g
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reactant
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0.672 g
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reactant
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0.05 g
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Quantity
240 g
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Synthesis routes and methods II

Procedure details

A glass flask having an inner volume of 3 liters was fitted with a thermometer, a stirrer, and a water separator. In this reactor, 240 g of a solution containing 120 g of maleic anhydride in xylene was placed. Then, a solution containing 220 g of dodecylamine in 1880 g of xylene was added gradually and piecemeal over a period of 120 minutes at 40° C. to the reactor. After the addition was completed, the mixture in the reactor and 65.4 g of orthophosphoric acid (purity 89% by weight) added thereto were heated at 215° C. for 1 hour under 4.4 kg/cm2. G to effect reaction. The resultant reaction mixture was cooled to 30° C., washed with 400 ml of water, and separated into a water layer and a xylene layer. The xylene layer was separated by filtration to effect removal of insolubles. The xylene layer was distilled to expel xylene. Consequently, there was obtained 258 g of slightly impure N-dodecyl maleimide. This product was found to have purity of 85.3% by weight, indicating the yield to be 69.9 mol % based on dodecylamine.
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240 g
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1880 g
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Synthesis routes and methods III

Procedure details

The same reactor as used in Example 7 was adopted. In this reactor, a solution of 120 g of maleic anhydride in 360 g of tetrahydronaphthalene was placed. Then, a solution of 220 g of dodecylamine and 1760 g of tetrahydronaphthalene was added thereto at 40° C. over a period of 120 minutes. After the addition was completed, the resultant mixture and 65.4 g of ortho-phosphoric acid (purity 89% by weight), 1.344 g of methoxybenzoquinone, and 0.1 g of zinc acetate added thereto were heated at 210° C. for one hour to effect reaction. Thereafter, the resultant reaction mixture was cooled to 30° C. and separated into a water layer and a tetrahydronaphthalene layer. The tetrahydronaphthalene layer was distilled to expel tetrahydronaphthalene. Consequently, there was obtained 285 g of slightly impure N-dodecyl maleimide. It was found to have purity of 92.3% by weight, indicating the yield thereof to be 83.5 mol % based on dodecylamine.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
solvent
Reaction Step One
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220 g
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Reaction Step Two
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1760 g
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65.4 g
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0.1 g
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Synthesis routes and methods IV

Procedure details

1 Mole of maleic anhydride and 300 g of dimethylformamide were charged into a 2-liter three-necked flask and stirred to dissolve the maleic anhydride into the dimethylformamide. To the resulting solution were added, with stirring, 1.02 moles of laurylamine over a period of 30 minutes while cooling the flask in a cold water bath. The exothermic reaction occurred simultaneously with the addition of the laurylamine which was, therefore, so carefully done that the temperature of the reaction mixture could be maintained at around 50° C. Immediately after completion of the addition of the laurylamine, the bath temperature was increased to 50° C. at which the stirring was continued for 1 hour. After completion of the amide-formation reaction, 1.6 moles of acetic anhydride, 0.016 mole of nickel acetate and 0.16 mole of triethylamine were added, with stirring, to the reaction mixture. The resulting mixture was heated to 90°-95° C. at which the stirring was continued for 1.5 hours to effect the dehydration reaction. Subsequently, the reaction mixture was cooled to room temperature and poured into ice and water to yield a precipitate. The precipitate was collected by filtration, washed with water, neutralized with sodium carbonate and recrystallized twice from water-containing ethanol (90%) to obtain white crystals of N-laurylmaleimide having a melting point of 56° C.
Name
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0 (± 1) mol
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1 mol
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300 g
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[Compound]
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amide
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Reaction Step Seven
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1.6 mol
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reactant
Reaction Step Seven
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0.16 mol
Type
reactant
Reaction Step Seven
Quantity
0.016 mol
Type
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-2,5-dione, 1-dodecyl-
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1H-Pyrrole-2,5-dione, 1-dodecyl-
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1H-Pyrrole-2,5-dione, 1-dodecyl-
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Reactant of Route 5
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1H-Pyrrole-2,5-dione, 1-dodecyl-
Reactant of Route 6
1H-Pyrrole-2,5-dione, 1-dodecyl-

Citations

For This Compound
1
Citations
L Sun, X Huang, J Han, X Cai, Y Dai, Y Chu… - Biochemical …, 2016 - Elsevier
The therapeutic utility of exenatide (Ex-4) is limited due to short plasma half-life of 2.4 h and thus numerous approaches have been used to obtain a longer action time. However, such …
Number of citations: 17 www.sciencedirect.com

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